molecular formula C10H17NO2 B15254628 Methyl octahydro-1H-indole-3a-carboxylate

Methyl octahydro-1H-indole-3a-carboxylate

Cat. No.: B15254628
M. Wt: 183.25 g/mol
InChI Key: PMDTYTRZHXBKRK-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-indole-3a-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system that is fully saturated, making it an octahydro derivative. The presence of a carboxylate group at the 3a position further distinguishes it from other indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydro-1H-indole-3a-carboxylate typically involves the hydrogenation of indole derivatives under specific conditions. One common method is the catalytic hydrogenation of indole-3-carboxylate using a palladium or platinum catalyst in the presence of hydrogen gas. The reaction is carried out under high pressure and temperature to ensure complete saturation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of this compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl octahydro-1H-indole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Fully saturated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl octahydro-1H-indole-3a-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl octahydro-1H-indole-3a-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Methyl indole-3-carboxylate: An unsaturated analog with different reactivity and biological properties.

    Octahydro-1H-indole-3a-carboxylic acid: A similar compound lacking the methyl ester group.

Uniqueness: Methyl octahydro-1H-indole-3a-carboxylate is unique due to its fully saturated indole ring and the presence of a carboxylate group at the 3a position. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Methyl octahydro-1H-indole-3a-carboxylate, a derivative of indole, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their wide range of biological activities. They have been reported to exhibit:

  • Antiviral Activity
  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antioxidant Activity
  • Antimicrobial Effects
  • Antidiabetic and Antimalarial Activities

These compounds interact with various biochemical pathways and receptors, leading to their therapeutic potential in treating multiple diseases.

Target Interactions

This compound interacts with several biological targets, including:

  • Receptors : It may bind to neurotransmitter receptors, influencing neurological functions.
  • Enzymes : The compound can inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biochemical Pathways

The compound is involved in critical biochemical pathways such as apoptosis and cell cycle regulation. For instance, studies have shown that indole derivatives can trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

A significant body of research highlights the anticancer properties of indole derivatives. For example, a study demonstrated that certain indole compounds exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values indicating strong efficacy. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the downregulation of cyclin proteins and upregulation of p21 .

CompoundCell LineIC50 (μM)Mechanism
This compoundKm-12 (TRK-dependent)5.0Induces apoptosis via cell cycle arrest
Indole derivative XMDA-MB-231 (Breast cancer)7.5Enhances autophagy and apoptosis

Antimicrobial Activity

Research also indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Applications in Medicine and Industry

This compound is not only significant for its biological activity but also for its applications:

  • Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Synthetic Chemistry : Used as a building block in the synthesis of more complex organic molecules.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)10-5-3-2-4-8(10)11-7-6-10/h8,11H,2-7H2,1H3

InChI Key

PMDTYTRZHXBKRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCCC1NCC2

Origin of Product

United States

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